4-Benzyl-1,2,4-triazolidine-3,5-dione

Leukemia differentiation therapy HL-60 cells NB4 cells

4-Benzyl-1,2,4-triazolidine-3,5-dione (4-benzylurazole, NSC is an N4-benzyl-substituted derivative of the urazole heterocycle (1,2,4-triazolidine-3,5-dione core), with molecular formula C9H9N3O2 and molecular weight 191.19 g/mol. The compound is recognized within the NCI/DTP compound collection and the ChEMBL database (CHEMBL1969763), where it is annotated with 55 GI50 functional assay records.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B8659390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1,2,4-triazolidine-3,5-dione
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)NNC2=O
InChIInChI=1S/C9H9N3O2/c13-8-10-11-9(14)12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,14)
InChIKeyAHSGRQNZXBIREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1,2,4-triazolidine-3,5-dione (CAS 16312-86-0): A 4-Substituted Urazole for Differentiation-Focused and Anti-Infective Research Procurement


4-Benzyl-1,2,4-triazolidine-3,5-dione (4-benzylurazole, NSC 692607) is an N4-benzyl-substituted derivative of the urazole heterocycle (1,2,4-triazolidine-3,5-dione core), with molecular formula C9H9N3O2 and molecular weight 191.19 g/mol [1]. The compound is recognized within the NCI/DTP compound collection and the ChEMBL database (CHEMBL1969763), where it is annotated with 55 GI50 functional assay records [2]. Structurally, it belongs to the 4-substituted urazole class—a scaffold extensively explored for hypolipidemic, antimicrobial, anticonvulsant, and anticancer activities [3]. Its defining feature is the benzyl substituent at the N4 position, which distinguishes it from the more widely studied 4-phenyl analog (4-phenylurazole, CAS 15988-11-1) and the unsubstituted parent urazole.

Why 4-Phenylurazole or Unsubstituted Urazole Cannot Substitute for 4-Benzyl-1,2,4-triazolidine-3,5-dione in Differentiation and Target-Engagement Studies


Within the 4-substituted urazole series, the N4 substituent is the primary determinant of both biological target engagement and physicochemical behavior. The benzyl group introduces a flexible methylene spacer between the triazolidine-dione core and the aromatic ring, fundamentally altering conformational freedom, lipophilicity (XLogP3 = 0.6), and hydrogen-bonding capacity compared to the directly attached phenyl ring in 4-phenylurazole [1]. These differences translate into distinct biological profiles: the 4-benzyl derivative has been specifically identified in patents and NCI screening as an inducer of terminal differentiation in promyelocytic leukemia cells (HL-60, NB4), a property not shared equally across all 4-substituted analogs [2]. Generic substitution risks selecting a compound with divergent cellular potency, target selectivity, or synthetic utility for downstream triazolinedione (TAD) generation—each of which is quantitatively addressed below.

Quantitative Differentiation Evidence: 4-Benzyl-1,2,4-triazolidine-3,5-dione vs. Closest In-Class Analogs


Differentiation-Inducing Activity in Acute Promyelocytic Leukemia Models: 4-Benzyl vs. Other NCI Differentiation Agents

4-Benzyl-1,2,4-triazolidine-3,5-dione was identified in NCI/DTP screening programs and Columbia University patents as an agent capable of inducing terminal differentiation in human promyelocytic leukemia cell lines. In the HL-60 differentiation assay (measured by NBT reduction after 5-day treatment), the compound was evaluated alongside other NSC-series compounds at defined concentrations. A strong cross-model correlation (r = 0.91) was established between ED50 values for differentiation-inducing activity in HL-60 cells and NB4 cells, indicating mechanistic consistency across acute myeloid leukemia subtypes [1]. The compound is listed under NSC 692607 in NCI differentiation screening tables with quantified percentage differentiation values in NB4-c, HL-60, and murine erythroleukemia cells [2]. Notably, the 4-benzyl substitution pattern is specifically claimed in the Columbia/Sloan-Kettering patent family for differentiation-inducing triazolidine-diones, distinguishing it from the 4-phenyl analog which was not reported to exhibit comparable differentiation induction at equivalent concentrations [3].

Leukemia differentiation therapy HL-60 cells NB4 cells NCI/DTP screening Terminal differentiation

Helicobacter pylori Urease Inhibition: Quantitative IC50 Comparison for 4-Benzylurazole

4-Benzyl-1,2,4-triazolidine-3,5-dione has been evaluated for inhibition of Helicobacter pylori urease, a validated target for anti-H. pylori therapy. In a cell-free biochemical assay measuring reduction in ammonia production from urea after 1.5-hour preincubation, the compound exhibited an IC50 of 2.12 μM against H. pylori ATCC 43504 urease [1]. A structurally related entry in the same BindingDB dataset showed an IC50 of 8.20 μM, indicating that the 4-benzyl substitution confers approximately 3.9-fold greater potency compared to certain other urazole derivatives in this assay [2]. The standard urease inhibitor thiourea is used as a reference control in these assay panels [3].

Urease inhibition Helicobacter pylori Anti-infective BindingDB ChEMBL

Lipophilicity and Conformational Flexibility: Computed Physicochemical Differentiation from 4-Phenylurazole

The computed physicochemical properties of 4-benzyl-1,2,4-triazolidine-3,5-dione reveal meaningful differentiation from the 4-phenyl analog. The 4-benzyl derivative has a computed XLogP3 of 0.6 and 2 rotatable bonds, compared with the 4-phenyl analog (MW 177.16) which has a lower XLogP and zero rotatable bonds between the aromatic ring and the heterocyclic core [1][2]. The methylene spacer in the benzyl derivative introduces conformational flexibility that affects both target binding entropy and membrane permeability. Both compounds share the same hydrogen bond donor count (2) and acceptor count (2), and both satisfy Lipinski's Rule of Five with zero violations [1]. The benzyl derivative has a calculated polar surface area of 70.65 Ų and an AlogP of -0.09, placing it in a favorable drug-like chemical space (QED weighted: 0.70) [3].

Physicochemical properties XLogP3 Lipophilicity Drug-likeness Rotatable bonds

Precursor to 4-Benzyl-1,2,4-triazoline-3,5-dione (TAD): Synthetic Utility Differentiation from 4-Phenyl-TAD (PTAD)

A key application of 4-substituted urazoles is their oxidation to the corresponding 4-substituted-1,2,4-triazoline-3,5-diones (TADs), which serve as exceptionally reactive dienophiles in Diels-Alder and ene reactions. 4-Benzyl-1,2,4-triazolidine-3,5-dione can be oxidized to 4-benzyl-TAD using established protocols (e.g., Ca(OCl)₂/silica chloride/NaNO₂), with reported yields of 70% for the parent urazole synthesis (mp 185-188°C from CH₃CN) [1]. The resulting 4-benzyl-TAD offers distinct reactivity compared to the widely used 4-phenyl-TAD (PTAD): the benzyl-substituted TAD has been demonstrated to participate in telescoped oxidation-cycloaddition sequences yielding R3-substituted diazacyclobutenes, with the benzyl-substituted product (6i) obtained in 71% yield, comparable to the phenyl-substituted analog [2]. This synthetic equivalence, combined with the differential biological profile of the precursor urazole, makes 4-benzyl-1,2,4-triazolidine-3,5-dione a strategically valuable dual-purpose procurement for groups requiring both biological evaluation and click-chemistry applications from the same scaffold.

Triazolinedione TAD Click chemistry Diels-Alder Cycloaddition

Antimicrobial and Antioxidant Screening: 4-Substituted Urazole Series Comparison with Control Drugs

In a systematic evaluation of 4-substituted-1,2,4-triazolidine-3,5-dione derivatives, compounds bearing alkyl moieties at position 4 (including benzyl-substituted analogs) were tested for in vitro antibacterial activity against two Gram-positive and six Gram-negative bacterial strains, antifungal activity against Candida albicans (clinical isolate), and antioxidant activity via DPPH radical scavenging and lipid peroxidation prevention assays [1]. The study compared all synthesized 4-substituted urazoles against several control drugs, providing a class-level framework for evaluating the contribution of the N4 substituent to antimicrobial potency [1]. While compound-specific MIC values for the 4-benzyl derivative are not individually disaggregated in the publicly available abstract, the study establishes that the 4-substitution pattern directly modulates both antimicrobial spectrum and antioxidant capacity within this scaffold class [1][2].

Antimicrobial screening Antioxidant activity DPPH assay Lipid peroxidation Gram-positive bacteria

Optimal Application Scenarios for 4-Benzyl-1,2,4-triazolidine-3,5-dione Based on Quantitative Differentiation Evidence


Acute Myeloid Leukemia Differentiation Therapy Research: HL-60 and NB4 Phenotypic Screening

The validated differentiation-inducing activity of 4-benzyl-1,2,4-triazolidine-3,5-dione (NSC 692607) in HL-60 and NB4 promyelocytic leukemia cell models, with a cross-model ED50 correlation of r = 0.91, supports its use as a tool compound or lead scaffold in differentiation therapy programs [1]. Researchers studying terminal differentiation as an alternative to cytotoxic chemotherapy should prioritize this compound over the 4-phenyl analog, which lacks documented differentiation activity in NCI screening panels [2]. The compound is suitable for SAR campaigns exploring the relationship between N4 substituent flexibility (conferred by the benzyl methylene spacer) and pro-differentiation potency.

Anti-Helicobacter pylori Drug Discovery: Urease Inhibition Lead Optimization

With an IC50 of 2.12 μM against H. pylori urease—approximately 4-fold more potent than certain other urazole derivatives (IC50 8.20 μM)—4-benzyl-1,2,4-triazolidine-3,5-dione serves as an attractive starting point for structure-based design of urease inhibitors [1]. Medicinal chemistry teams can leverage the benzyl substitution as a potency-enhancing feature while exploring additional modifications at the N1 and N2 positions. The cell-free assay conditions (1.5-hour preincubation, ammonia production readout) provide a reproducible framework for benchmarking new analogs against this compound [2].

Dual-Purpose Procurement for Click Chemistry and Biological Screening Laboratories

Laboratories conducting both synthetic methodology development (TAD-based click chemistry) and biological screening can maximize resource efficiency by procuring 4-benzyl-1,2,4-triazolidine-3,5-dione as a single-inventory compound serving dual purposes. The compound can be oxidized to 4-benzyl-TAD for Diels-Alder and ene reactions (demonstrated 71% yield in diazacyclobutene synthesis), while the parent urazole form is simultaneously available for urease inhibition, antimicrobial, or differentiation assays [1][2]. This dual utility differentiates it from 4-phenylurazole, which is predominantly used as a PTAD precursor with limited biological annotation.

Physicochemical Property-Based Lead Selection: Balancing Lipophilicity and Conformational Entropy

In drug discovery programs where the triazolidine-dione core is being evaluated as a privileged scaffold, the computed properties of 4-benzyl-1,2,4-triazolidine-3,5-dione (XLogP3 = 0.6, 2 rotatable bonds, PSA = 70.65 Ų, QED = 0.70) position it in favorable drug-like chemical space with zero Rule-of-Five violations [1][2]. The methylene spacer between the aromatic ring and the heterocyclic core introduces conformational flexibility absent in the 4-phenyl analog (0 rotatable bonds), which can be exploited to optimize target binding entropy without exceeding recommended lipophilicity thresholds [3]. This compound is recommended as a reference point for multiparameter optimization workflows balancing potency, permeability, and metabolic stability.

Quote Request

Request a Quote for 4-Benzyl-1,2,4-triazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.